molecular formula C16H18ClN3 B1308942 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine CAS No. 500156-13-8

5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Cat. No. B1308942
CAS RN: 500156-13-8
M. Wt: 287.79 g/mol
InChI Key: JKZUNGGSKUFOKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization reactions and can be achieved through one-pot synthesis methods. For example, a novel one-pot synthesis approach was used to create a heterocyclic compound with a pyrazolo[1,5-c]pyrimidin-7(6H)-one core, which was characterized using various spectroscopic techniques . Similarly, the catalytic hydrogenation of a pyrrolo[3,2-d]pyrimidine derivative led to C-benzyl bond cleavage, indicating a novel route to related compounds . These studies suggest that the synthesis of "5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine" could potentially involve similar cyclization and hydrogenation steps.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often elucidated using X-ray crystallography and optimized using density functional theory (DFT). For instance, the structure of a benzoyl-phenyl-methylthio-pyrimidine was determined and optimized using DFT, with the results showing excellent agreement with experimental data . Another study reported the structural characterization of a benzyl-triazolyl-pyrimidin-amine, which was also optimized using DFT . These findings suggest that the molecular structure of "5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine" could be similarly characterized and analyzed.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including alkylation and hydrogenation. For example, alkylation of a benzothieno[2,3-d]pyrimidine resulted in different products depending on the alkylating agent used . Additionally, the conversion of a benzyl-aminotetrahydropyridine to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones involved thermal fusion with ureas . These studies indicate that "5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine" could also participate in similar reactions, which could be explored for the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be predicted using theoretical calculations. For instance, the non-linear optical (NLO) properties of a benzoyl-phenyl-methylthio-pyrimidine were investigated at the B3LYP/6-311++G(d,p) level . The antibacterial activity of a benzyl-triazolyl-pyrimidin-amine was also screened, revealing moderate activity . These studies suggest that theoretical calculations and experimental assays could be used to predict and evaluate the properties of "5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine," potentially leading to the discovery of new applications for this compound.

Scientific Research Applications

Antiviral Activity

5-Benzyl substituted pyrimidine derivatives, including compounds similar to 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine, have been studied for their antiviral properties. Research has demonstrated that several 5-substituted 2,4-diaminopyrimidine derivatives inhibit retrovirus replication in cell culture. Specifically, these compounds have shown significant inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell cultures, comparable to reference drugs such as adefovir and tenofovir (Hocková et al., 2003).

Synthesis of Derivatives for Chemical Research

The synthesis of pyrimidine derivatives, including those similar to 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine, has been a subject of chemical research. For instance, 7-Benzyl-2-pyrrolidin-1-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one, a compound with a structural resemblance, was synthesized for further exploration in chemical studies (Kuznetsov & Chapyshev, 2007).

Exploration in Pharmaceutical Chemistry

Compounds structurally related to 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine have been explored in pharmaceutical chemistry. The focus has been on the synthesis and characterization of these derivatives for potential medicinal applications, including antitumor and antiretroviral activities (Grivsky et al., 1980).

Nonlinear Optical Properties

Pyrimidine derivatives, including those structurally related to 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine, have been studied for their nonlinear optical (NLO) properties. Research in this area focuses on understanding the electronic structure and NLO characteristics of these compounds, which are significant in the field of optoelectronics and photonics (Hussain et al., 2020).

properties

IUPAC Name

5-benzyl-4-chloro-2-methyl-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3/c1-12-18-15(17)14(11-13-7-3-2-4-8-13)16(19-12)20-9-5-6-10-20/h2-4,7-8H,5-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZUNGGSKUFOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)CC2=CC=CC=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424337
Record name 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

CAS RN

500156-13-8
Record name 4-Chloro-2-methyl-5-(phenylmethyl)-6-(1-pyrrolidinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500156-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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